molecular formula C14H20N2O4 B2443212 tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate CAS No. 2138061-21-7

tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B2443212
CAS No.: 2138061-21-7
M. Wt: 280.324
InChI Key: LUZJQAGBRYWCSI-UHFFFAOYSA-N
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Description

tert-Butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate (CAS 2138061-21-7) is a high-value chemical building block with a molecular formula of C14H20N2O4 and a molecular weight of 280.32 . This compound is strategically designed for medicinal chemistry and drug discovery research, featuring a multifunctional pyrazole core that is protected by a tert-butyloxycarbonyl (Boc) group and substituted with a formyl group, while also containing a tetrahydropyran (oxan-4-yl) group that can enhance the physicochemical properties of potential drug candidates . The presence of these orthogonal reactive handles makes it an excellent scaffold for constructing diverse compound libraries via further synthetic transformation. The formyl group allows for nucleophilic additions and reductive aminations, facilitating the introduction of various amine-containing fragments. Simultaneously, the ester group can be hydrolyzed to a carboxylic acid or undergo other transformations to modify the molecule's properties . This versatility is critical in the synthesis of complex molecules for pharmaceutical research. As with all our products, this compound is designated For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or animal use. Researchers can rely on its verified identity and quality for their critical experimental work.

Properties

IUPAC Name

tert-butyl 4-formyl-1-(oxan-4-yl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)12-10(9-17)8-16(15-12)11-4-6-19-7-5-11/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZJQAGBRYWCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C=C1C=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Tetrahydropyran Ring: This step involves the protection of a hydroxyl group using dihydropyran to form a tetrahydropyran ring.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: tert-Butyl 4-carboxy-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate.

    Reduction: tert-Butyl 4-hydroxymethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can act as an electrophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-formyl-1H-pyrazole-3-carboxylate: Lacks the tetrahydropyran ring.

    tert-Butyl 4-formyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-carboxylate: Similar structure but different substitution pattern on the pyrazole ring.

Uniqueness

tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate is unique due to the combination of the pyrazole ring, formyl group, tetrahydropyran ring, and tert-butyl ester group

Biological Activity

Tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may exhibit a range of pharmacological effects, particularly in anti-inflammatory and analgesic pathways.

Chemical Structure and Properties

The chemical formula for this compound is C12H15N3O4C_{12}H_{15}N_{3}O_{4}. Its structure includes a pyrazole ring, a formyl group, and a tert-butyl ester, contributing to its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with pyrazole derivatives, including their anti-inflammatory and analgesic properties. The following sections summarize key findings from various studies regarding the biological activity of this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, several compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 1: Comparison of Anti-inflammatory Activities of Pyrazole Derivatives

Compound NameCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)Selectivity Index
Compound A5.400.01540
Compound B3.500.005700
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound is still being researched.

In a study examining various pyrazole derivatives, it was found that those with specific substituents exhibited enhanced COX inhibition, suggesting that structural modifications can significantly influence biological activity .

Analgesic Effects

In addition to anti-inflammatory properties, certain pyrazole compounds have shown promise as analgesics. The mechanism often involves the inhibition of pain signaling pathways mediated by COX enzymes and other inflammatory mediators.

Case Study:
A recent investigation into the analgesic properties of pyrazole derivatives included testing on carrageenan-induced paw edema in rats. The results indicated that certain derivatives provided significant pain relief comparable to standard analgesics like ibuprofen and celecoxib .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate inflammatory pathways through:

  • Inhibition of COX Enzymes: By inhibiting COX enzymes, this compound may reduce the production of prostaglandins, which are mediators of inflammation and pain.
  • Antioxidant Properties: Some pyrazole derivatives have shown antioxidant activity, which could contribute to their overall anti-inflammatory effects by neutralizing free radicals.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • The synthesis of tert-butyl-substituted pyrazole derivatives typically involves multi-step reactions, including amine protection, pyrazole ring formation, and functional group introduction. For example, tert-butoxycarbonyl (Boc) protection is critical for stabilizing reactive intermediates . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for introducing oxan-4-yl groups under controlled temperatures (50–70°C) and solvent systems (e.g., THF/water mixtures) . Yield optimization requires precise control of stoichiometry, pH, and purification via flash chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) resolves substituent positions on the pyrazole ring (e.g., formyl and oxan-4-yl groups) . X-ray crystallography confirms bond angles and spatial arrangements, as demonstrated for similar tert-butyl pyrazole derivatives (triclinic crystal system, P1 space group) . High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., C=O stretch at ~1710 cm⁻¹) .

Advanced Research Questions

Q. How does the oxan-4-yl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • The oxan-4-yl (tetrahydropyranyl) group acts as a steric and electronic modulator. Its oxygen atom can participate in hydrogen bonding, altering reaction pathways in cross-coupling reactions. Comparative studies with cyclohexyl or fluorophenyl analogs show reduced electrophilicity at the formyl group due to electron-donating effects of the oxan-4-yl moiety . Kinetic studies using HPLC or LC-MS are recommended to track intermediate formation .

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

  • Discrepancies often arise from differences in substituent electronic profiles or steric hindrance. For example, replacing oxan-4-yl with a trifluoromethylsulfonyl group (as in ) increases electrophilicity, enhancing kinase inhibition . Use molecular docking to compare binding poses with target proteins (e.g., EGFR or COX-2) and enzyme inhibition assays (IC₅₀ measurements) to quantify potency differences .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Density functional theory (DFT) calculations predict charge distribution and reactive sites on the pyrazole ring. Molecular dynamics simulations assess stability of ligand-protein complexes over time. For example, modifying the tert-butyl group to a smaller substituent (e.g., methyl) may reduce steric clashes in hydrophobic binding pockets . Validate predictions with synthetic analogs and SPR (surface plasmon resonance) binding assays .

Methodological Comparisons

Q. What are the advantages and limitations of using tert-butyl versus ethyl esters in pyrazole carboxylate derivatives?

  • tert-Butyl esters enhance steric protection of the carboxylate group, improving stability under acidic conditions. However, they require harsh deprotection (e.g., TFA) that may degrade sensitive functional groups. Ethyl esters are easier to hydrolyze (via NaOH/EtOH) but offer less stability during storage . Comparative TGA (thermogravimetric analysis) data show tert-butyl derivatives degrade at higher temperatures (~200°C vs. ~150°C for ethyl) .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Polar aprotic solvents (e.g., DMSO) stabilize the formyl group but may accelerate ester hydrolysis. Storage in anhydrous acetonitrile at −20°C minimizes degradation (validated via accelerated stability studies using LC-MS) . Avoid prolonged exposure to light, as UV-Vis spectra indicate photooxidation of the pyrazole ring above 300 nm .

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